molecular formula C12H12 B12537351 1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene CAS No. 819871-78-8

1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B12537351
CAS No.: 819871-78-8
M. Wt: 156.22 g/mol
InChI Key: GVIVBODEDIPINJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C11H10 This compound is characterized by the presence of an ethynyl group and a 2-methylprop-1-en-1-yl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene derivatives followed by the introduction of an ethynyl group. The reaction conditions typically include the use of strong bases and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, altering the activity of biological molecules and pathways. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds such as:

    2-Methyl-1-phenylpropene: Similar in structure but lacks the ethynyl group, leading to different reactivity and applications.

    1-Bromo-2-(2-methylprop-1-en-1-yl)benzene: Contains a bromine atom instead of an ethynyl group, affecting its chemical behavior and uses.

    1-Methyl-3-(1-methylethenyl)benzene: Another derivative of benzene with different substituents, leading to unique properties.

The uniqueness of this compound lies in its combination of an ethynyl group and a 2-methylprop-1-en-1-yl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

819871-78-8

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1-ethynyl-2-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H12/c1-4-11-7-5-6-8-12(11)9-10(2)3/h1,5-9H,2-3H3

InChI Key

GVIVBODEDIPINJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1C#C)C

Origin of Product

United States

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